Enhanced Computed Lipophilicity (XLogP3) Compared to the Carboxylic Acid Analog
The butyl ester derivative exhibits a higher computed lipophilicity compared to its free carboxylic acid counterpart. This difference, quantified by the XLogP3 parameter, suggests improved passive membrane permeability and altered biodistribution profiles [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid: 5.2 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can be a critical selection criterion for applications requiring enhanced cell penetration or blood-brain barrier permeability.
- [1] PubChem. (2025). Butyl 3-[(4-phenylphenyl)carbonylamino]benzoate. Compound Summary, CID 1586596. View Source
- [2] PubChem. (2025). 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid. Compound Summary, CID 914489. View Source
